molecular formula C10H11ClN4OS B12004967 N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride CAS No. 765285-16-3

N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride

Cat. No.: B12004967
CAS No.: 765285-16-3
M. Wt: 270.74 g/mol
InChI Key: SPGNXPFYBPQVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

765285-16-3

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

IUPAC Name

N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride

InChI

InChI=1S/C10H10N4OS.ClH/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,15)(H,11,12,14);1H

InChI Key

SPGNXPFYBPQVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride typically involves the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves mechanisms such as nucleophilic aromatic substitution and cyclization.

Step Mechanism Conditions References
Triazole Ring Formation Cyclization of hydrazine derivatives via base-mediated eliminationKOH, reflux in ethanol
Thioether Coupling Nucleophilic substitution of chloroacetyl derivatives by triazole-thiolsK₂CO₃, acetone, room temperature
Salt Formation Protonation of amide nitrogen with HClHCl, aqueous solution

Key Functional Groups and Reactivity

The compound contains reactive groups that enable further chemical transformations:

  • Triazole Ring

    • Reactivity : The triazole ring can participate in electrophilic substitution reactions or act as a ligand in metal coordination.

  • Thioether Group

    • Reactivity : The sulfur atom in the thioether can undergo oxidation (e.g., to sulfone) or participate in nucleophilic substitutions.

  • Acetamide Group

    • Reactivity : The amide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Analytical Characterization

  • Spectroscopic Data :

    • IR : Amide N-H stretch (~3291 cm⁻¹), C=O stretch (~1694 cm⁻¹) .

    • NMR : Signals for aromatic protons (~7–8 ppm), amide protons (~10 ppm), and triazole ring protons .

  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₀H₁₁ClN₄OS) .

Scientific Research Applications

Anticonvulsant Activity

One of the most notable applications of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of triazole exhibit significant anticonvulsant properties. In a study involving several synthesized compounds similar to this compound, two specific compounds showed statistically significant anticonvulsant activity compared to standard drugs like Phenytoin. The study employed the maximal electroshock (MES) method to evaluate the efficacy of these compounds in preventing seizures .

Antibacterial and Antiviral Activities

In addition to antifungal properties, triazole compounds have been reported to possess antibacterial and antiviral activities. The mechanism often involves interference with nucleic acid synthesis or protein synthesis in bacteria and viruses. While direct studies on this compound are scarce, its structural similarities to other active triazole compounds suggest potential efficacy in these areas .

Anti-inflammatory Effects

Emerging research indicates that some triazole derivatives may possess anti-inflammatory properties. These effects can be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. Although specific data on this compound is limited, the potential for anti-inflammatory applications remains an area of interest .

Pharmacological Studies and Future Directions

The pharmacological profile of this compound is still under investigation. Future studies should focus on:

  • Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for various therapeutic applications.

Data Summary Table

ApplicationActivity TypeReference
AnticonvulsantSignificant activity against seizures
AntifungalPotential efficacy against fungal pathogens
AntibacterialPossible activity against bacterial infections
AntiviralPotential antiviral properties
Anti-inflammatoryEmerging evidence suggests anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride can be compared with other triazole derivatives, such as:

    1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and may exhibit different biological activities.

    1,2,4-Triazoles: Similar to the target compound but with different substituents, leading to variations in their chemical and biological properties.

    Benzotriazoles: These compounds contain a fused benzene ring and are known for their use as corrosion inhibitors and UV stabilizers.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl and triazole moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride (CAS Number: 765285-16-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN4OSC_{10}H_{11}ClN_{4}OS, with a molecular weight of approximately 248.73 g/mol. The compound features a triazole ring, which is known for its bioactivity and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the triazole moiety exhibit significant anti-proliferative effects against various cancer cell lines.

  • Cell Viability Assays :
    • The MTT assay was employed to assess the cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated that the compound showed an IC50 value of approximately 15 µg/mL against HepG2 cells, suggesting moderate potency compared to other derivatives .
  • Structure–Activity Relationship (SAR) :
    • The presence of electron-donating groups on the aromatic ring enhances the anti-proliferative activity. For example, modifications to the phenyl group significantly influenced the compound's efficacy, with certain derivatives achieving IC50 values as low as 10 µg/mL in similar assays .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) :
    • Studies have shown that certain triazole derivatives can act as MAO inhibitors, which are relevant in treating neurodegenerative diseases. The compound exhibited promising MAO-B inhibition with an IC50 value of 5 µM .
  • Other Enzymatic Targets :
    • The compound's structural similarity to known inhibitors suggests potential activity against other targets such as protein kinases and matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl acetamides with thiocarbonyl compounds under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of the synthesized compounds .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Anticancer Efficacy : A study reported that a derivative of this compound demonstrated significant inhibition of cell proliferation in HepG2 cells with an IC50 value indicating effective cytotoxicity at low concentrations .
  • Neuroprotective Effects : Research has indicated that triazole derivatives can provide neuroprotection by inhibiting MAO activity, thus potentially reducing oxidative stress in neuronal cells .

Q & A

Q. What are the key structural features and characterization methods for N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride?

The compound features a phenyl group, a 1,2,4-triazole ring with a sulfur-linked acetamide moiety, and a hydrochloride salt. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm proton environments and connectivity, e.g., δ 7.2–8.1 ppm for aromatic protons and δ 4.1–4.3 ppm for the thioacetamide methylene group .
  • X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding interactions (e.g., SHELX software for refinement) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Q. What are the standard synthetic routes for this compound?

A typical synthesis involves:

Triazole Ring Formation : Reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent (e.g., 2-chloro-N-phenylacetamide) under reflux in ethanol with glacial acetic acid as a catalyst .

Alkylation : Introducing the phenylacetamide group via nucleophilic substitution .

Purification : Crystallization from ethanol or column chromatography to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

  • Catalyst Selection : Glacial acetic acid enhances reaction efficiency in triazole formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Reflux at 80–90°C optimizes reaction kinetics without decomposition .
  • Monitoring Tools : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .

Q. What methodologies are used to evaluate its enzyme inhibitory activity?

  • In Vitro Assays :
    • Acetylcholinesterase (AChE) Inhibition : Measure IC50 values using Ellman’s method with donepezil as a positive control .
    • Butyrylcholinesterase (BChE) Assays : Similar protocols, with IC50 values ranging from 7.52–41.54 µM for analogs .
  • Molecular Docking : Simulate binding interactions with enzymes (e.g., AChE active site) using software like AutoDock .

Q. How do structural modifications affect biological activity?

  • Substituent Effects :
    • 3-Trifluoromethylphenyl : Enhances anticonvulsant activity in MES models (ED50 < 30 mg/kg) .
    • 3-Chlorophenyl : Reduces activity, suggesting steric hindrance or electronic effects .
  • Triazole Thioether Linkage : Critical for hydrogen bonding with enzyme targets .

Q. How can researchers resolve contradictions in biological activity data?

  • Assay Standardization : Control variables like animal strain (e.g., mice vs. rats) and seizure induction methods (MES vs. 6-Hz models) .
  • Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting results .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) to identify pharmacophore requirements .

Methodological Notes

  • Crystallography : Use SHELXL for refining high-resolution data; account for twinning in macromolecular applications .
  • Toxicity Screening : Rotarod tests for neurotoxicity in rodents ensure therapeutic index validity .
  • SAR Studies : Focus on the triazole-thioacetamide core for designing derivatives with enhanced activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.